ethyl 3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate is a complex organic compound characterized by its molecular structure, which includes an ethyl group, an amino group, and a tert-butoxy carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate typically involves multiple steps, starting with the reaction of 4-aminophenylpropanoic acid with ethyl chloroformate to form the ethyl ester
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow chemistry to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Nucleophiles such as alkyl halides can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology: In biological research, ethyl 3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate may be used as a probe or intermediate in the study of biological processes, particularly those involving amino acids and peptides.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products that require specific functional groups for their synthesis.
Mechanism of Action
The mechanism by which ethyl 3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate exerts its effects depends on its specific application. For example, in drug development, it may interact with enzymes or receptors involved in amino acid metabolism, modulating their activity to achieve a therapeutic effect. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Ethyl 3-(4-aminophenyl)propionate
Ethyl 3-(4-aminophenyl)-3-oxopropanoate
Ethyl (E)-3-(4-aminophenyl)prop-2-enoate
Uniqueness: Ethyl 3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate is unique due to the presence of the tert-butoxy carbonyl group, which provides additional stability and reactivity compared to similar compounds. This group can protect the amino group during synthesis and can be selectively removed when needed.
Properties
CAS No. |
198152-62-4 |
---|---|
Molecular Formula |
C16H24N2O4 |
Molecular Weight |
308.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.